tertiapin-Q

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

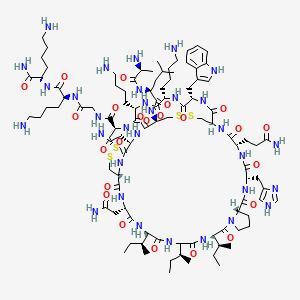

Tertiapin-Q (TPN-Q) is a modified version of the natural honey bee venom peptide tertiapin. The modification involves replacing a methionine residue with glutamine to enhance stability and retain high-affinity inhibition of specific K+ channels without the susceptibility to oxidation that affects the parent compound (Jin & Lu, 1999).

Synthesis Analysis

The synthesis of TPN-Q was achieved by substituting methionine with glutamine in tertiapin, to overcome the reduced affinity caused by the oxidation of methionine in the native peptide. This modification has resulted in a stable compound that retains the high-affinity inhibition characteristics of the original molecule, making TPN-Q a valuable tool for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Molecular Structure Analysis

The molecular structure of tertiapin and by extension TPN-Q, characterized using techniques like nuclear magnetic resonance (NMR), reveals a compact structure with a distinct α-helical region critical for its interaction with targeted K+ channels. This structure underpins the mechanism by which TPN-Q inhibits its target channels by fitting its α-helix into the vestibule of the K+ pore (Xu & Nelson, 1993).

Chemical Reactions and Properties

TPN-Q's interaction with inward-rectifier K+ channels is a bimolecular reaction where one TPN-Q molecule binds to one channel. This binding is facilitated by the α-helical structure of TPN-Q, which plugs into the K+ channel's vestibule. This mechanism of action differentiates TPN-Q from other channel inhibitors that may use different interaction surfaces, such as β-sheets (Jin, Klem, Lewis, & Lu, 1999).

Physical Properties Analysis

The physical properties of TPN-Q, such as its stability against oxidation and high affinity for certain K+ channels, are central to its utility as a molecular probe. Unlike the native tertiapin, TPN-Q's resistance to oxidation allows for more consistent and reliable application in research settings, expanding the understanding of K+ channel function and regulation (Jin & Lu, 1999).

Chemical Properties Analysis

The chemical properties of TPN-Q, including its interaction with and inhibition of specific K+ channels, are critical for its application in studying the physiological and pharmacological roles of these channels. The specificity and mechanism of action of TPN-Q provide insights into the structural and functional aspects of target channels, facilitating the development of new therapeutic strategies for conditions related to K+ channel dysregulation (Jin, Klem, Lewis, & Lu, 1999).

Aplicaciones Científicas De Investigación

Blocking Large Conductance K+ Channels : Tertiapin-Q inhibits large conductance K+ channels (BK or MaxiK) and inwardly rectifying GIRK1+GIRK2 channels, with implications for pain physiology and therapy (Kanjhan et al., 2005).

Inhibition Mechanism of K+ Channels : Tertiapin-Q inhibits ROMK1 and GIRK1/4 channels, with its alpha helix playing a key role in blocking the K+ pore (Jin et al., 1999).

Interaction with Extracellular Protons : The inhibition of channels by Tertiapin-Q is affected by extracellular pH, which mainly reflects titration of a histidine residue in Tertiapin-Q (Ramu et al., 2001).

Effect on Cardiac Myocytes : Tertiapin selectively blocks muscarinic K+ channels in rabbit cardiac myocytes, which can help in understanding the parasympathetic regulation of the heart beat (Kitamura et al., 2000).

Synthesis of a Stable Form : Tertiapin-Q was developed to overcome the reduction in affinity due to oxidation of Methionine residue in Tertiapin, making it a useful probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Nanoparticle Bioconjugates for Membrane Depolarization : Gold nanoparticle bioconjugates of Tertiapin-Q target inward rectifier potassium channels and depolarize membrane potential, offering a research tool for ion channel activity and cellular membrane potential modulation (Muroski et al., 2019).

Role in Atrial Tachycardia Remodeling : Tertiapin-Q is shown to have a potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias (Cha et al., 2006).

Interaction with Calmodulin : Tertiapin interacts specifically with calmodulin in the presence of Ca2+, which may suggest a role in the toxic effect of tertiapin in nervous tissue (Miroshnikov et al., 1983).

Predicted Structure of a Potent Blocker of Kir2.1 : Tertiapin-Q shows potential as a structural template for developing compounds to treat diseases mediated by Kir2.1 channel subfamily, such as cardiac arrhythmia (Hilder & Chung, 2013).

Role in Acetylcholine-Induced Atrioventricular Blocks : Tertiapin underlines the role of IKACh in acetylcholine-induced atrioventricular blocks, emphasizing its importance in cardiac conduction (Drici et al., 2000).

Safety And Hazards

Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .

Direcciones Futuras

Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .

Propiedades

IUPAC Name |

(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOKDEHVCCTTJF-VJPNZKQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H163N31O23S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tertiapin-Q | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)